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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-

hydroxybenzaldehyde

Cat. No.: B183881 Get Quote

This guide presents a detailed Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-
(Benzyloxy)-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic

compounds. To provide a comprehensive understanding of its spectral features, this document

compares its FTIR spectrum with those of structurally related alternatives: 2-

hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and 4-benzyloxybenzaldehyde. This

comparative approach, supported by experimental data and detailed protocols, is designed to

aid researchers, scientists, and drug development professionals in spectral interpretation,

compound identification, and quality control.

Comparative FTIR Data of Substituted
Benzaldehydes
The following table summarizes the key infrared absorption bands for 4-(Benzyloxy)-2-
hydroxybenzaldehyde and its analogs. The positions of these bands are indicative of the

specific functional groups present in each molecule. The interaction between adjacent

functional groups, such as intramolecular hydrogen bonding in 2-hydroxy derivatives, can

cause significant shifts in absorption frequencies.
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Functional
Group

Vibrational
Mode

4-
(Benzyloxy)
-2-
hydroxyben
zaldehyde
(cm⁻¹)

2-
Hydroxyben
zaldehyde
(Salicylalde
hyde)
(cm⁻¹)

4-
Hydroxyben
zaldehyde
(cm⁻¹)

4-
Benzyloxyb
enzaldehyd
e (cm⁻¹)

Phenolic O-H

Stretch

(Intramolecul

ar H-bonded)

~3000-3400

(broad)

~3000-3400

(broad)

~3100-3600

(broad)
N/A

Aromatic C-H Stretch ~3030-3060 ~3050 ~3030-3100 ~3034

Aliphatic C-H

(CH₂)
Stretch ~2925, ~2870 N/A N/A ~2920, ~2870

Aldehyde C-

H

Stretch

(Fermi

resonance)

~2850, ~2750 ~2860, ~2760 ~2850, ~2750 ~2850, ~2750

Carbonyl

C=O

Stretch

(Intramolecul

ar H-bonded)

~1650 ~1665 ~1680 ~1685

Aromatic

C=C
Stretch

~1600,

~1580, ~1450

~1600,

~1580, ~1480

~1600,

~1580, ~1510

~1600,

~1580, ~1510

Aryl Ether C-

O

Asymmetric

Stretch
~1250 N/A N/A ~1255

Phenolic C-O Stretch ~1200 ~1200 ~1230 N/A

Benzyl Ether

C-O

Symmetric

Stretch
~1025 N/A N/A ~1020

Note: The FTIR data for 4-(Benzyloxy)-2-hydroxybenzaldehyde is based on the spectrum

available from PubChem[1]. Data for the alternatives are compiled from various spectroscopic

databases and literature.[2][3][4][5]

Interpretation of Key Spectral Features
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The FTIR spectrum of 4-(Benzyloxy)-2-hydroxybenzaldehyde displays a unique combination

of features from its structural components.

Hydroxyl and Carbonyl Groups: A broad O-H stretching band is observed, characteristic of a

phenolic hydroxyl group. The position of the C=O stretching vibration at a lower wavenumber

(~1650 cm⁻¹) compared to 4-hydroxybenzaldehyde (~1680 cm⁻¹) strongly suggests the

presence of intramolecular hydrogen bonding between the hydroxyl group at the 2-position

and the aldehyde's carbonyl group. This is a hallmark of 2-hydroxybenzaldehyde derivatives.

Benzyloxy Group: The presence of the benzyloxy substituent is confirmed by several key

peaks. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group appear around

2925 and 2870 cm⁻¹. Furthermore, the characteristic asymmetric and symmetric C-O

stretching bands of the aryl-alkyl ether linkage are observed around 1250 cm⁻¹ and 1025

cm⁻¹, respectively.

Aldehyde and Aromatic Moieties: Like other benzaldehyde derivatives, it exhibits the

characteristic Fermi doublet for the aldehyde C-H stretch (~2850 and ~2750 cm⁻¹) and

multiple sharp bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching

vibrations of the aromatic rings.

By comparing the spectra, one can clearly distinguish the target compound. For instance,

unlike 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, it shows the distinct aliphatic C-H

and ether C-O stretches. Conversely, it differs from 4-benzyloxybenzaldehyde by the presence

of the broad phenolic O-H band and the significant shift of the C=O band to a lower frequency.

Experimental Protocols
The following is a standard protocol for acquiring an FTIR spectrum of a solid sample, such as

4-(Benzyloxy)-2-hydroxybenzaldehyde, using the KBr pellet technique.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional

group analysis and identification.

Materials:

Sample (1-2 mg)
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Infrared (IR) grade Potassium Bromide (KBr), dried (100-200 mg)

Agate mortar and pestle

Pellet press with die set

FTIR spectrometer

Procedure:

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at ~110°C for

several hours and cooling it in a desiccator. Moisture will interfere with the spectrum,

particularly in the O-H stretching region.

Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine, consistent

powder.

Sample Preparation: Add 1-2 mg of the solid sample to the mortar containing approximately

100-200 mg of the ground KBr.

Mixing: Gently but thoroughly grind the sample and KBr together until the mixture is

homogeneous and has a fine, flour-like consistency.

Pellet Formation:

Carefully transfer a portion of the mixture into the pellet die.

Ensure the powder is evenly distributed.

Place the die into the hydraulic press.

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent

pellet. A cloudy or opaque pellet may indicate insufficient grinding, trapped moisture, or an

incorrect sample-to-KBr ratio.

Spectral Acquisition:

Carefully remove the KBr pellet from the die.
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Place the pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum using an empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Workflow for FTIR Analysis
The logical flow from sample preparation to data interpretation in an FTIR analysis is crucial for

obtaining reliable and reproducible results. The following diagram illustrates this workflow.
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FTIR Analysis Workflow for 4-(Benzyloxy)-2-hydroxybenzaldehyde

Sample Preparation

Spectral Acquisition

Data Analysis & Interpretation

Obtain Solid Sample

Grind Sample with KBr

Press into Pellet

Run Background Spectrum

Acquire Sample Spectrum

Process Spectrum
(Baseline Correction, Smoothing)

Identify Peak Frequencies

Assign Functional Groups

Compare with Alternatives

Publish Comparison Guide

Final Report

Click to download full resolution via product page

Caption: Logical workflow for the FTIR analysis of 4-(Benzyloxy)-2-hydroxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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